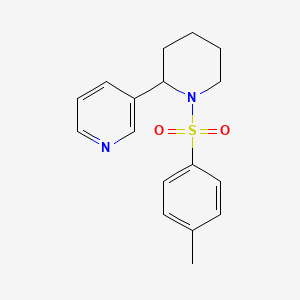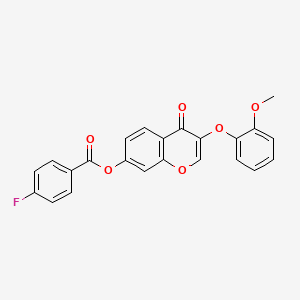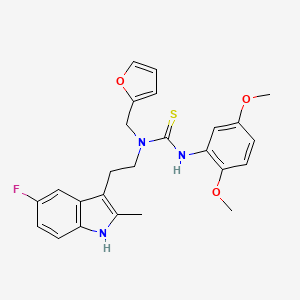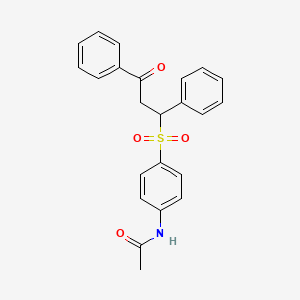
7-Methoxy-2-morpholinoquinoline-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“7-Methoxy-2-morpholinoquinoline-3-carbaldehyde” is a chemical compound used for pharmaceutical testing . It is a high-quality reference standard for accurate results .
Synthesis Analysis
The synthesis of quinoline derivatives like “this compound” often involves the use of Vilsmeier–Haack reaction . The chlorine in the fluoroquinoline-3-carbaldehyde is replaced with various nucleophiles. The aldehyde functional group is also converted to carboxylic acid and imine groups using an oxidizing agent and various amines .Applications De Recherche Scientifique
Chemical Reactions and Synthesis
Research on related compounds to 7-Methoxy-2-morpholinoquinoline-3-carbaldehyde includes exploring their reactions and synthesis. For instance, Hull, Broek, and Swain (1975) examined the reactions of heterocycles with thiophosgene, focusing on various derivatives of methoxyquinoline and their transformation into other heterocyclic systems (Hull, Broek, & Swain, 1975). Similarly, Bałczewski et al. (1990) described the synthesis of aaptamine from dimethoxy-1-methylisoquinoline, indicating the importance of methoxyquinoline compounds in synthetic chemistry (Bałczewski, Mallon, Street, & Joule, 1990).
Photophysical and Quantum Chemical Studies
Vetokhina et al. (2013) investigated the ground and excited-state long-range prototropic tautomerization in a series of hydroxyquinoline-carbaldehydes, which are structurally related to this compound. Their work contributes to understanding the photophysics and quantum chemical properties of such compounds (Vetokhina, Nowacki, Pietrzak, Rode, Sobolewski, Waluk, & Herbich, 2013).
Coordination Chemistry and Biological Properties
The coordination chemistry of quinoline derivatives has been a subject of interest, as highlighted by the work of Ramachandran, Senthil Raja, Bhuvanesh, and Natarajan (2012). They synthesized and analyzed palladium(II) complexes of methoxy-dihydroquinoline-carbaldehyde thiosemicarbazones, examining their structural and biological properties (Ramachandran, Senthil Raja, Bhuvanesh, & Natarajan, 2012).
Potential in Drug Synthesis and Biological Evaluation
The synthesis and biological evaluation of quinoline derivatives, including those similar to this compound, are also noteworthy. Hamama, Ibrahim, Gooda, and Zoorob (2018) reviewed the chemistry of chloroquinoline-carbaldehydes and related analogs, emphasizing their significance in drug synthesis and biological evaluation (Hamama, Ibrahim, Gooda, & Zoorob, 2018).
Photochemical Reactions and DNA Alkylation
Research on compounds structurally akin to this compound also extends to photochemical reactions. Verga et al. (2010) explored the photogeneration and reactivity of naphthoquinone methides, which are related to the quinoline structure, focusing on their potential as purine selective DNA alkylating agents (Verga, Nadai, Doria, Percivalle, Di Antonio, Palumbo, Richter, & Freccero, 2010).
Propriétés
IUPAC Name |
7-methoxy-2-morpholin-4-ylquinoline-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-19-13-3-2-11-8-12(10-18)15(16-14(11)9-13)17-4-6-20-7-5-17/h2-3,8-10H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUFAADLKUKWCSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC(=C(C=C2C=C1)C=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Methyl 2-(allylthio)-5-(3-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2928714.png)


![methyl 2-{[(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetyl]amino}benzoate](/img/structure/B2928720.png)
![N-[4-(1-Adamantyl)phenyl]acetamide](/img/structure/B2928721.png)

![(2Z)-N-(2,4-dimethylphenyl)-2-{[4-(methylsulfanyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2928726.png)
![N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2928727.png)

![(3S)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carbohydrazide](/img/structure/B2928729.png)
![(1S,3S,4S)-3-Phenylbicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B2928732.png)
![2-chloro-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2928733.png)


